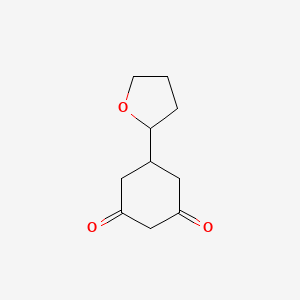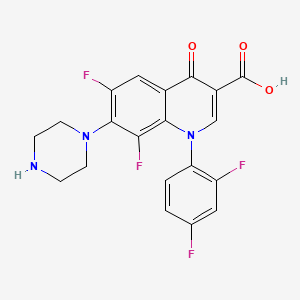
(2S)-2-(Propan-2-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-isopropylcyclohexanone is an organic compound with a cyclohexane ring substituted with an isopropyl group and a ketone functional group. This compound is of interest due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (S)-enantiomer is the focus here, which has specific applications and properties distinct from its ®-counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-isopropylcyclohexanone typically involves the enantioselective reduction of 2-isopropylcyclohexanone. One common method is the use of chiral catalysts or reagents that favor the formation of the (S)-enantiomer. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can be employed under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of (S)-2-isopropylcyclohexanone may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-isopropylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like phosphorus tribromide for bromination, followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 2-isopropylcyclohexanone carboxylic acid.
Reduction: Formation of (S)-2-isopropylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-isopropylcyclohexanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fragrances and flavors due to its distinct odor profile.
Mécanisme D'action
The mechanism of action of (S)-2-isopropylcyclohexanone in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, potentially inhibiting or activating enzymatic activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-isopropylcyclohexanone: The enantiomer of (S)-2-isopropylcyclohexanone with different stereochemistry.
2-methylcyclohexanone: A similar compound with a methyl group instead of an isopropyl group.
Cyclohexanone: The parent compound without any alkyl substitution.
Uniqueness
(S)-2-isopropylcyclohexanone is unique due to its specific chiral configuration, which imparts distinct physical, chemical, and biological properties. Its enantioselective synthesis and applications in chiral chemistry make it a valuable compound in various fields.
Propriétés
Numéro CAS |
52341-34-1 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(2S)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
SDJUYPUXVFDUFF-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@@H]1CCCCC1=O |
SMILES canonique |
CC(C)C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)





![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)





